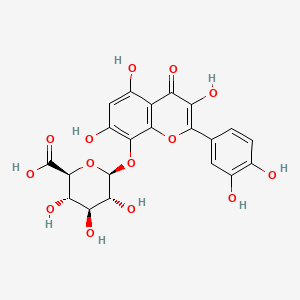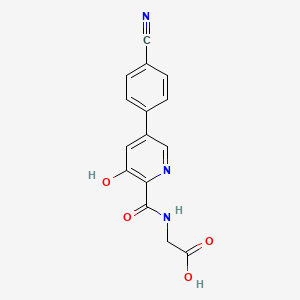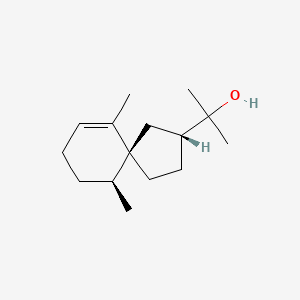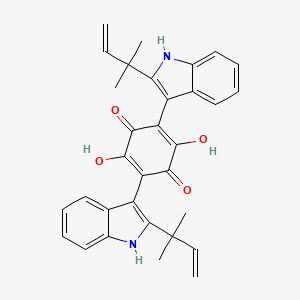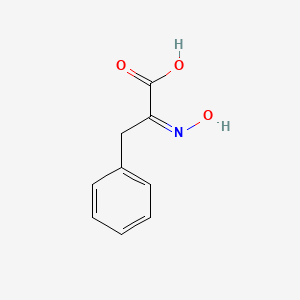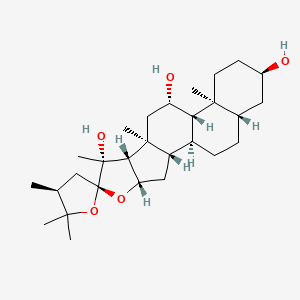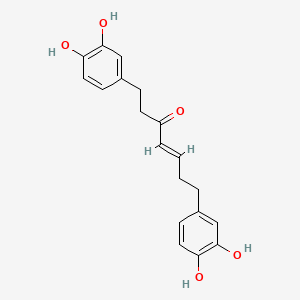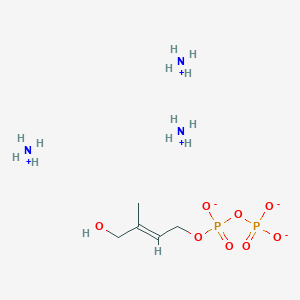
HMBPP triammonium
Vue d'ensemble
Description
HMBPP triammonium, also known as HDMAPP, is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals . It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants . It is also a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vgamma9Vdelta2 peripheral blood lymphocytes with high affinity .
Synthesis Analysis
The synthesis of HMBPP triammonium involves ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole . The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Molecular Structure Analysis
The molecular formula of HMBPP triammonium is C5H9O8P2 • 3NH4 . Its molecular weight is 313.2 . The InChi Code of HMBPP triammonium is InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; .Chemical Reactions Analysis
The bio-organometallic reaction pathway of the 2H+/2e− reduction of HMBPP triammonium into the universal terpenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) is promoted by the IspH enzyme . The reaction pathway is completed by competitive proton transfer from the terminal phosphate group to the C2 or C4 atom of HMBPP .Physical And Chemical Properties Analysis
The physical and chemical properties of HMBPP triammonium include its molecular weight of 313.2 and its molecular formula of C5H9O8P2 • 3NH4 . It is a crystalline solid . Its solubility in PBS (pH 7.2) is 10 mg/ml .Applications De Recherche Scientifique
-
Immunology & Inflammation
- HMBPP triammonium is a non-peptide ligand that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity . It induces the expansion of human memory Vγ9Vδ2 T cells, but does not increase their ability to inhibit intracellular mycobacterial growth . This suggests that HMBPP triammonium could be used in research related to immune responses and inflammation .
-
Adaptive Immunity
- HMBPP triammonium plays a role in the adaptive immune response. It has been found that systemic infection and reinfection with attenuated Listeria monocytogenes can induce multieffector-functional immune responses of phosphoantigen-specific Vγ2Vδ2 T cells . This suggests that HMBPP triammonium could be used in research related to adaptive immunity .
-
Receptor Pharmacology
- HMBPP triammonium is involved in the interaction between butyrophilin 2A1 and 3A1 internal domains in the HMBPP receptor complex . This interaction is crucial for the Vγ9Vδ2 T cell response to phosphoantigen . This suggests that HMBPP triammonium could be used in research related to receptor pharmacology .
-
Biochemicals
- HMBPP triammonium is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals . It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants . This suggests that HMBPP triammonium could be used in research related to biochemicals .
-
Non-mevalonate Pathway
- HMBPP triammonium is an intermediate of the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is necessary for survival in various organisms such as cyanobacteria, plastids of algae and higher plants, and the apicoplast of human malaria parasites . This suggests that HMBPP triammonium could be used in research related to the non-mevalonate pathway .
-
Isoprenoid Biosynthesis
-
Mosquito Feeding
- HMBPP triammonium has been found to stimulate the feeding of main mosquito vectors on blood and artificial toxic sources . The addition of 10 μM HMBPP to blood meals significantly increased feeding in all the species investigated . This suggests that HMBPP triammonium could be used in research related to mosquito feeding and vector control .
-
T Cell Activation
-
Vector Control
- HMBPP triammonium has been found to stimulate the feeding of main mosquito vectors on blood and artificial toxic sources . The addition of 10 μM HMBPP to blood meals significantly increased feeding in all the species investigated . This suggests that HMBPP triammonium could be used in research related to vector control .
-
T Cell Activation
Safety And Hazards
The safety data sheet for a similar compound, Citric acid, triammonium salt, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
The production of HMBPP by a microbial-specific isoprenoid pathway plays a major role in determining whether bacteria will stimulate Vγ2Vδ2 T cells in vivo . This preferential stimulation by a common microbial isoprenoid metabolite allows Vγ2Vδ2 T cells to respond to a broad array of pathogens using this pathway . This could have implications in emerging clinical applications of allogeneic Vγ2Vδ2 T cells .
Propriétés
IUPAC Name |
triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBALCNFFTVQJJ-JZWSQSCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HDMAPP (ammonium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



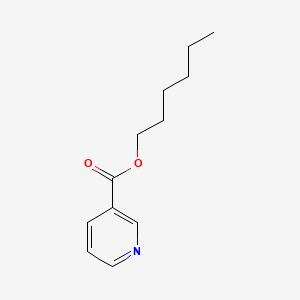
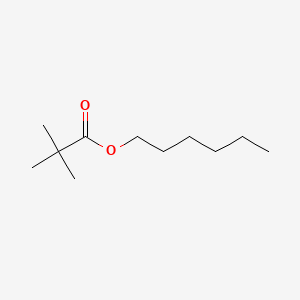
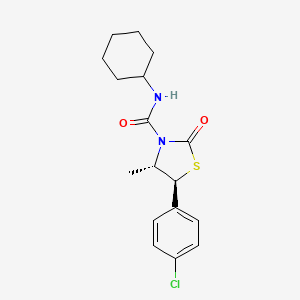
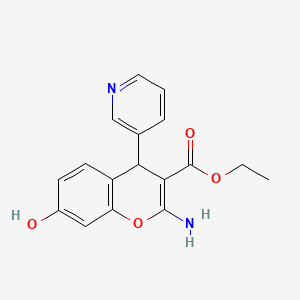
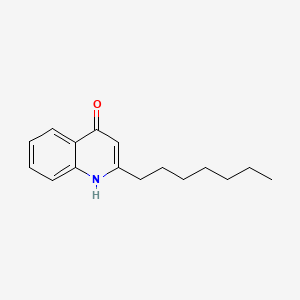
![1-(5-Bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1673240.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
